molecular formula C27H27N5O3S B10872820 2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10872820
M. Wt: 501.6 g/mol
InChI Key: QUJNIONYYQHNEF-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that features a benzothiazole moiety, a pyrazolopyridine core, and a morpholinoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by cyclization reactions to construct the pyrazolopyridine core, often using reagents such as hydrazine and various acid chlorides . The morpholinoethyl side chain can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups (if present) to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit tyrosine kinases or other enzymes critical for cell division and survival . The benzothiazole moiety can interact with DNA or proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C27H27N5O3S

Molecular Weight

501.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-(2-morpholin-4-ylethyl)pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C27H27N5O3S/c1-19-25-22(17-24(33)30(19)12-11-29-13-15-35-16-14-29)31(18-20-7-3-2-4-8-20)32(26(25)34)27-28-21-9-5-6-10-23(21)36-27/h2-10,17H,11-16,18H2,1H3

InChI Key

QUJNIONYYQHNEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCN3CCOCC3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6

Origin of Product

United States

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